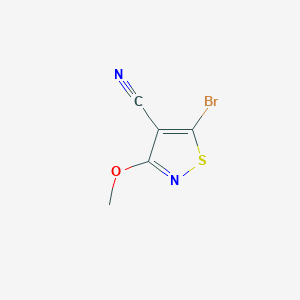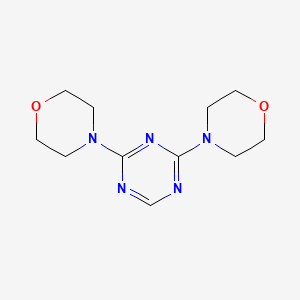![molecular formula C13H15NO6 B11081988 3-[Bis(2-carboxyethyl)amino]benzoic acid](/img/structure/B11081988.png)
3-[Bis(2-carboxyethyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: While specific synthetic routes may vary, one common method involves the reaction of with (ethanedial) in the presence of a suitable catalyst. The glyoxal reacts with the amino group, leading to the formation of the desired compound.
Reaction Conditions: The reaction typically occurs under mild conditions, such as at room temperature or slightly elevated temperatures.
Industrial Production: Although not widely produced industrially, researchers and laboratories can synthesize this compound for scientific purposes.
Chemical Reactions Analysis
Reactivity: 3-[Bis(2-carboxyethyl)amino]benzoic acid can undergo various chemical reactions
Common Reagents and Conditions: Reagents like , , and play a role in these reactions.
Major Products: The products formed depend on the specific reaction conditions. For example, reduction could yield the corresponding amine or other derivatives.
Scientific Research Applications
Chemistry: Researchers use this compound as a building block for more complex molecules due to its functional groups.
Biology: It may serve as a probe or ligand in biological studies, interacting with specific receptors or enzymes.
Medicine: Investigations into its potential therapeutic applications are ongoing.
Industry: While not widely used in industry, it has applications in research and development.
Mechanism of Action
- The compound’s mechanism of action depends on its specific interactions with biological targets. It could act as an inhibitor, activator, or modulator of relevant pathways.
- Further studies are needed to elucidate its precise molecular targets and signaling pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of carboxylic acid and amino groups makes it distinct.
Similar Compounds: Other related compounds include , , and .
Properties
Molecular Formula |
C13H15NO6 |
|---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
3-[bis(2-carboxyethyl)amino]benzoic acid |
InChI |
InChI=1S/C13H15NO6/c15-11(16)4-6-14(7-5-12(17)18)10-3-1-2-9(8-10)13(19)20/h1-3,8H,4-7H2,(H,15,16)(H,17,18)(H,19,20) |
InChI Key |
UIAFDRRSIISFKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N(CCC(=O)O)CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-({4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl}methylidene)hydrazinecarboxamide](/img/structure/B11081910.png)

![[4-(3-{[1-(1-Adamantyl)ethyl]amino}-4-nitrophenyl)piperazino](3-methylphenyl)methanone](/img/structure/B11081917.png)

![Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11081925.png)
![Methyl 2-oxo-6-phenyl-4-{[3-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate](/img/structure/B11081933.png)
![5-(4-fluorophenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11081934.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}propylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11081948.png)

![3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11081964.png)
![4-(2-{[2-(4-methoxyphenyl)-1-oxo-1H-inden-3-yl]amino}ethyl)benzenesulfonamide](/img/structure/B11081966.png)


